molecular formula C12H12N2O3 B041844 N-[1H-Indol-3-YL-acetyl]glycine acid CAS No. 13113-08-1

N-[1H-Indol-3-YL-acetyl]glycine acid

Cat. No. B041844
CAS RN: 13113-08-1
M. Wt: 232.23 g/mol
InChI Key: YDXXLJMIHMIOIF-UHFFFAOYSA-N
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Safety and Hazards

“N-[1H-Indol-3-YL-acetyl]glycine acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

The mechanism of action of N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID involves its interaction with specific molecular targets and pathways:

Similar Compounds:

Uniqueness: this compound is unique due to its combined indole and glycine structure, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID typically involves the acylation of glycine with indole-3-acetic acid. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, hypophosphorous acid (H3PO2) as a reducing agent, and triethylamine (Et3N) under reflux conditions in 1-propanol . This reaction yields the desired compound in moderate yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11(14-7-12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6,13H,5,7H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXXLJMIHMIOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332228
Record name N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13113-08-1
Record name N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indole-3-acetylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying N-[1H-Indol-3-YL-acetyl]glycine acid in the context of tryptophan synthase?

A1: this compound serves as an analogue of the natural substrate for tryptophan synthase, offering insights into the enzyme's catalytic mechanism. By examining the crystal structure of the enzyme complexed with this analogue, researchers can gain a deeper understanding of substrate binding, potential transition states, and the impact of mutations on enzyme function. [] This information can be valuable for designing new inhibitors or understanding the enzyme's role in different biological pathways.

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